molecular formula C12H10FN B12094820 3-(2-Fluoro-5-methylphenyl)pyridine

3-(2-Fluoro-5-methylphenyl)pyridine

Cat. No.: B12094820
M. Wt: 187.21 g/mol
InChI Key: UKCLXIVQLCBUIJ-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methylphenyl)pyridine is a fluorinated aromatic compound that belongs to the class of pyridines. The presence of a fluorine atom and a methyl group on the phenyl ring imparts unique chemical and physical properties to this compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-5-methylphenyl)pyridine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C). This method can yield a mixture of fluorinated pyridines, including 2-fluoropyridine and 2,6-difluoropyridine .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluoro-5-methylphenyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Substituted pyridines with various functional groups.

Scientific Research Applications

3-(2-Fluoro-5-methylphenyl)pyridine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in cancer therapy.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Comparison: Compared to other fluorinated pyridines, 3-(2-Fluoro-5-methylphenyl)pyridine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination can result in distinct chemical and physical properties, such as altered reactivity and binding affinity. The methyl group can also influence the compound’s lipophilicity and overall biological activity .

Properties

Molecular Formula

C12H10FN

Molecular Weight

187.21 g/mol

IUPAC Name

3-(2-fluoro-5-methylphenyl)pyridine

InChI

InChI=1S/C12H10FN/c1-9-4-5-12(13)11(7-9)10-3-2-6-14-8-10/h2-8H,1H3

InChI Key

UKCLXIVQLCBUIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CN=CC=C2

Origin of Product

United States

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